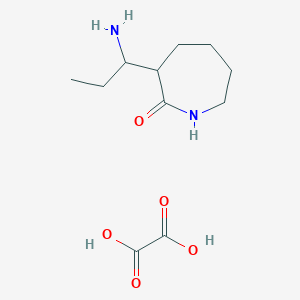
N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MNPA is a non-steroidal anti-inflammatory drug (NSAID) that has been reported to exhibit anti-inflammatory and analgesic properties.
Aplicaciones Científicas De Investigación
N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide has been widely studied for its potential therapeutic applications. One of the major areas of research is its anti-inflammatory and analgesic properties. N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide has been reported to have antitumor activity in vitro and in vivo, making it a potential candidate for cancer therapy.
Mecanismo De Acción
N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which play a key role in the inflammatory response. By inhibiting COX activity, N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide has been reported to have antioxidant activity. N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide has also been shown to have a protective effect on the liver, reducing liver damage in animal models of liver injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide for lab experiments is its relatively low toxicity. N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide has been shown to have low acute toxicity in animal models, making it a safer alternative to other NSAIDs. However, N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide has limited solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide. One area of interest is its potential as a cancer therapeutic agent. Further studies are needed to determine the efficacy of N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide in various types of cancer and to elucidate its mechanism of action. Additionally, there is interest in developing N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide derivatives with improved solubility and pharmacokinetic properties. Finally, there is a need for further studies on the safety and toxicity of N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide in humans.
In conclusion, N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide has been shown to have anti-inflammatory and analgesic properties, as well as antitumor activity. N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide inhibits COX activity, reducing the production of prostaglandins and thereby reducing inflammation and pain. N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide has low acute toxicity, making it a safer alternative to other NSAIDs. However, its limited solubility in aqueous solutions can make it difficult to work with in some experimental settings. There are several potential future directions for research on N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide, including its potential as a cancer therapeutic agent and the development of N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide derivatives with improved solubility and pharmacokinetic properties.
Métodos De Síntesis
The synthesis of N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide involves the reaction of 2-methyl-4-nitrophenol with 2-chloropropionyl chloride, followed by the reaction of the resulting intermediate with phenol in the presence of a base. The final product is obtained after purification through recrystallization.
Propiedades
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11-10-13(18(20)21)8-9-15(11)17-16(19)12(2)22-14-6-4-3-5-7-14/h3-10,12H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMDKXQUCGFQDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(C)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B4983232.png)
![ethyl 4-[4-(4-methoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B4983235.png)

![1-methyl-4-{4-[2-(phenylthio)ethoxy]benzoyl}piperazine](/img/structure/B4983243.png)



![1-(3,5-dimethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4983278.png)
![3,3-dimethyl-11-(4-oxo-4H-chromen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4983284.png)



![ethyl 2-methyl-4-[(3-nitrophenyl)amino]-6-quinolinecarboxylate hydrochloride](/img/structure/B4983325.png)